AMCA-X N-succinimidyl ester
Overview
Description
AMCA-X N-succinimidyl ester is an amine-reactive, UV-excitable, blue fluorescent dye . It is used as a molecular probe and is important as an amine-reactive, UV-excitable, blue fluorescent dye .
Molecular Structure Analysis
The molecular formula of AMCA-X N-succinimidyl ester is C22H25N3O7 . The molecular weight is 443.45 . The structure of this compound can be represented by the InChI string: InChI=1S/C22H25N3O7/c1-13-15-7-6-14 (23)11-17 (15)31-22 (30)16 (13)12-18 (26)24-10-4-2-3-5-21 (29)32-25-19 (27)8-9-20 (25)28/h6-7,11H,2-5,8-10,12,23H2,1H3, (H,24,26) .Chemical Reactions Analysis
AMCA-X N-succinimidyl ester is an amine-reactive compound. It contains an N-hydroxysuccinimide ester that reacts with lysine residues to form photostable amide links . The reaction between aminolysis and hydrolysis can potentially degrade the efficiency of the coupling chemistry .Physical And Chemical Properties Analysis
AMCA-X N-succinimidyl ester has a molecular weight of 443.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 10 . The topological polar surface area is 145 Ų .Scientific Research Applications
Fluorescent Labeling Dye
AMCA-X, SE is one of the brightest blue fluorescent tagging molecules . It is widely used as a fluorescent labeling dye in various scientific research applications .
Labeling Aliphatic Amine Compounds
AMCA, succinimidyl ester can be used for labeling aliphatic amine compounds . This makes it useful in studies involving these types of compounds.
Antibody Labeling
AMCA-X, SE is widely used to label antibodies . This is particularly useful in immunological research, where antibodies are often labeled to track their interactions with antigens .
Protein Labeling
In addition to antibodies, AMCA-X, SE is also used to label proteins . This allows researchers to visualize and track proteins in various biological processes .
Small Drug Molecule Labeling
AMCA-X, SE is used to label small drug molecules . This can help researchers track the distribution and interactions of these drugs within biological systems .
Photostability
AMCA is quite photostable . This makes it a good choice for experiments that require long-term observation under a microscope or other light-based observation methods .
pH-Independent Fluorescence
The fluorescence of AMCA is pH-independent from pH 4 to 10 . This means that the fluorescence of AMCA does not change with the pH of the solution, making it a reliable fluorescent tag in a variety of experimental conditions .
Use in Conjunction with ‘X’ Spacer
AMCA-X succinimidyl ester contains a seven-atom aminohexanoyl spacer, the so-called ‘X’ spacer, between the fluorophore and the reactive group . This spacer separates the fluorophore from the biomolecule to which it is conjugated, potentially reducing the quenching that typically occurs upon conjugation . In some cases, the ‘X’ spacer allows the dye to be more available for recognition by secondary detection reagents .
Mechanism of Action
Target of Action
AMCA-X N-succinimidyl ester is an amine-reactive fluorescent probe . Its primary targets are proteins, specifically the aliphatic amines present in these proteins . The compound shows good reactivity and selectivity with these aliphatic amines .
Mode of Action
The succinimidyl ester (SE) reactive form of AMCA-X interacts with its targets by forming a carboxamide bond with the aliphatic amines of the protein . This bond is identical to, and as stable as, the natural peptide bond . The compound contains a seven-atom aminohexanoyl spacer, known as the ‘X’ spacer, between the fluorophore and the reactive group . This spacer potentially reduces the quenching that typically occurs upon conjugation .
Biochemical Pathways
The compound is used to label proteins, which can then be detected and studied in various biological applications . Therefore, the affected pathways would depend on the specific proteins being targeted.
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The result of the action of AMCA-X N-succinimidyl ester is the formation of a stable, high-intensity fluorescent product . This product can be used for the detection and study of the structure and function of biological molecules . The compound is one of the brightest blue fluorescent labeling dyes and can be well excited at 365 nm . It is quite photostable, and its fluorescence is pH-independent from pH 4 to 10 .
Action Environment
The action of AMCA-X N-succinimidyl ester can be influenced by environmental factors. For instance, the compound should be stored at 4°C and protected from light . Additionally, the fluorescence of the compound is pH-independent from pH 4 to 10
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7/c1-13-15-7-6-14(23)11-17(15)31-22(30)16(13)12-18(26)24-10-4-2-3-5-21(29)32-25-19(27)8-9-20(25)28/h6-7,11H,2-5,8-10,12,23H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSJBOMZRLAPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AMCA-X N-succinimidyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.